

# PF-AKT400 pan-AKT inhibitor comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: PF-AKT400

Cat. No.: S548344

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## PF-AKT400 Profile & Experimental Data

The table below consolidates the key biochemical and cellular data available for **PF-AKT400** from the search results [1] [2].

Attribute	Details for PF-AKT400
Type & Selectivity	Broadly selective, potent, ATP-competitive Akt inhibitor [1].
Primary Target (PKB $\alpha$ /Akt1)	IC <sub>50</sub> = 0.5 nM [1] [2].
Selectivity (vs. PKA)	IC <sub>50</sub> = 450 nM; ~900-fold greater selectivity for PKB $\alpha$ than PKA [1] [2].
Cellular Activity (p-GSK-3 $\alpha$ in U87 cells)	IC <sub>50</sub> = 310 nM [1].
In Vivo Efficacy (PC3 Xenograft)	75% Tumor Growth Inhibition (TGI) at 100 mg/kg (oral, b.i.d., 10 days) [1].
In Vivo Efficacy (Colo205 Xenograft)	60% TGI at 150 mg/kg (oral, b.i.d., 10 days) [1].
Combination Therapy (with Rapamycin in PC3 model)	98% TGI at 75 mg/kg (PF-AKT400) + 10 mg/kg (Rapamycin) [1].

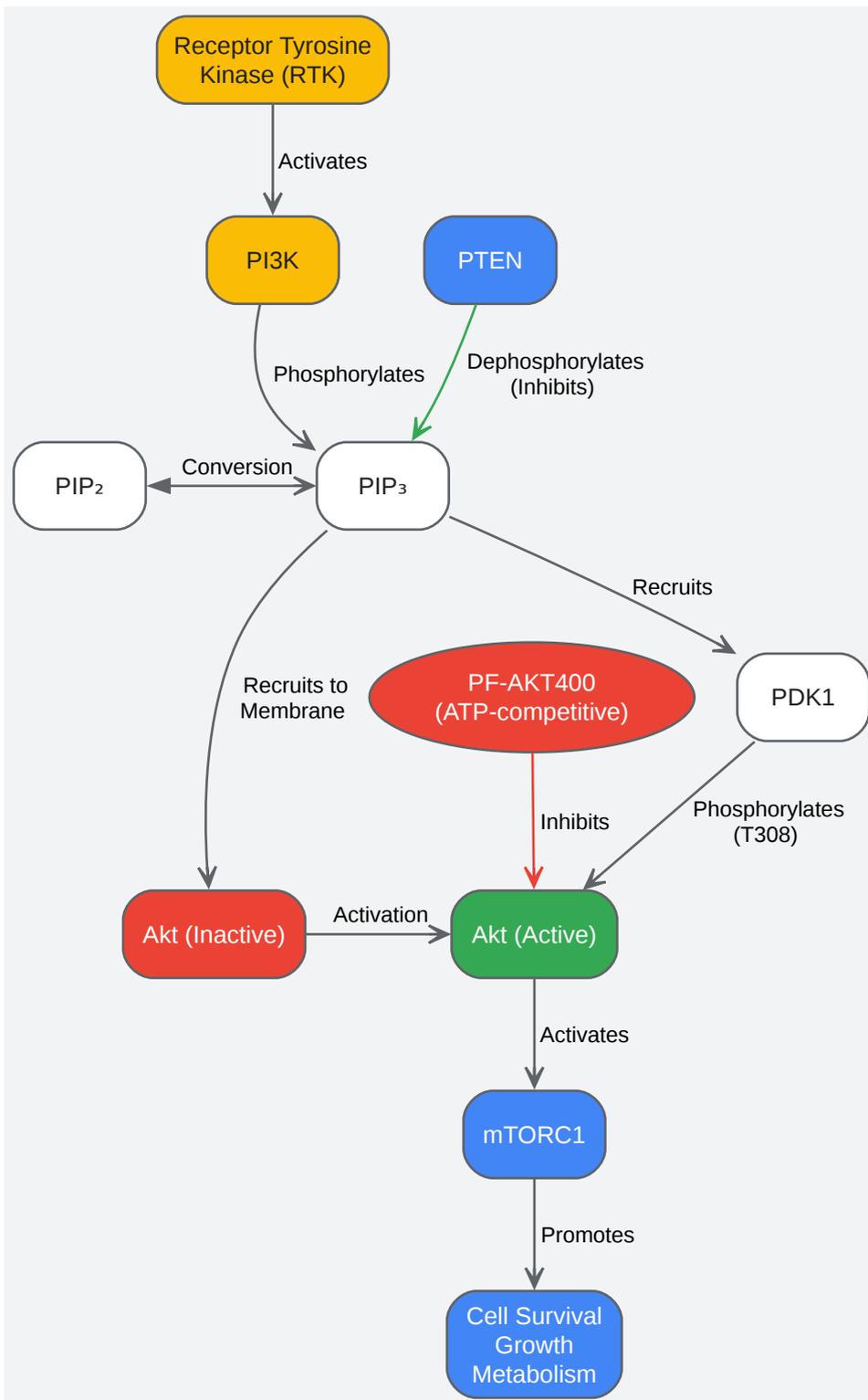
## Key Experimental Protocols

To ensure your guide provides methodological context, here are the experimental protocols associated with the data for **PF-AKT400**.

- **Kinase Assay (Biochemical IC<sub>50</sub>)** [1] [2]: A fluorescence polarization (IMAP) assay was used. A diluted compound in DMSO was mixed with a reaction buffer. This mixture was combined with a solution containing ATP and a fluorescent-labeled Crosstide peptide (Tamara-labeled GRPRTSSFAEG), followed by the addition of Akt1 protein (lacking the PH domain). After a 90-minute incubation, IMAP beads were added, and the plates were read. The IC<sub>50</sub> values represent the geometric mean of at least n=2 determinations.
- **Cellular Assay (p-GSK-3α in U87 cells)** [1]: The cellular IC<sub>50</sub> for **PF-AKT400** was determined in human U87 glioblastoma cells by measuring the inhibition of AKT1-mediated GSK3alpha phosphorylation after 1 hour of treatment using an ELISA.
- **In Vivo Administration (Mouse Models)** [1]: In studies using male SCID/Beige mice bearing subcutaneous PC3 prostate carcinoma xenografts, **PF-AKT400** was formulated in a 0.5% methylcellulose vehicle. The compound was administered orally to mice (3 per dose group) once tumors reached approximately 300 mm<sup>3</sup> in size. Plasma and tumors were harvested over time for analysis.

## AKT Signaling Pathway

The following diagram illustrates the core AKT signaling pathway, which is central to the mechanism of action for **PF-AKT400** and other similar inhibitors. Targeting this pathway modulates crucial cellular processes like survival, growth, and metabolism [3] [4].



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## Research Context and Considerations

Based on the search results, here is some broader context that may be useful for your guide:

- **Clinical Development of AKT Inhibitors:** The development of AKT inhibitors has evolved from early ATP-competitive agents to more specific alternatives to overcome issues of toxicity and resistance [4]. Recently, isoform-specific targeting and mutant-selective inhibitors are being explored as potentially more effective and less toxic strategies than traditional pan-AKT inhibitors [3].
- **Therapeutic Rationale:** The PI3K/AKT pathway is a critical target in oncology because it is aberrantly activated in many cancers and controls key cellular processes like survival, growth, and metabolism [3] [4]. Inhibiting this pathway can sensitize tumors to other treatments; for example, research shows that inhibiting the PI3K/AKT pathway can impair DNA damage repair and improve the efficacy of radiation therapy [5].

## How to Proceed with Your Comparison

The search results provide a solid foundation for profiling **PF-AKT400** but lack extensive head-to-head data against other inhibitors like MK-2206 or ipatasertib.

- **Focus on PF-AKT400's Profile:** You can authoritatively present **PF-AKT400** as a potent, selective, ATP-competitive inhibitor with compelling preclinical data.
- **Acknowledge Data Gaps:** It is scientifically sound to note in your guide that while **PF-AKT400** shows high potency and promising in vivo efficacy, comprehensive direct comparisons with the efficacy, pharmacokinetics, and toxicity profiles of other clinical-stage AKT inhibitors in identical experimental models are not fully detailed in the available public literature.
- **Suggested Next Steps:** To build a more complete comparison, you could:
  - Search for specific competitors (e.g., "cavivasertib preclinical data," "MK-2206 xenograft study") to find individual profiles.
  - Look for **review articles** in major pharmacological or cancer journals that systematically compare classes of AKT inhibitors.
  - Consult **patent databases** for side-by-side experimental data submitted by pharmaceutical companies.

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## References

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To cite this document: Smolecule. [PF-AKT400 pan-AKT inhibitor comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548344#pf-akt400-pan-akt-inhibitor-comparison>]

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